molecular formula C6H6BrNO2S B13031212 2-(5-Bromothiazol-2-yl)propanoicacid

2-(5-Bromothiazol-2-yl)propanoicacid

Cat. No.: B13031212
M. Wt: 236.09 g/mol
InChI Key: QQPVUAIYGRRBEV-UHFFFAOYSA-N
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Description

2-(5-Bromothiazol-2-yl)propanoic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromine atom at the 5-position of the thiazole ring and a propanoic acid moiety makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiazol-2-yl)propanoic acid typically involves the bromination of thiazole derivatives followed by the introduction of the propanoic acid group. One common method involves the reaction of 5-bromothiazole with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of 2-(5-Bromothiazol-2-yl)propanoic acid may involve large-scale bromination processes followed by purification steps such as crystallization or distillation. The use of microwave-assisted synthesis has also been explored to improve efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

2-(5-Bromothiazol-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and thiazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may interfere with bacterial cell wall synthesis or enzyme activity, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorothiazol-2-yl)propanoic acid
  • 2-(5-Fluorothiazol-2-yl)propanoic acid
  • 2-(5-Iodothiazol-2-yl)propanoic acid

Uniqueness

2-(5-Bromothiazol-2-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts specific chemical and biological properties. Compared to its chlorinated, fluorinated, or iodinated counterparts, the bromine derivative may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.09 g/mol

IUPAC Name

2-(5-bromo-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C6H6BrNO2S/c1-3(6(9)10)5-8-2-4(7)11-5/h2-3H,1H3,(H,9,10)

InChI Key

QQPVUAIYGRRBEV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)Br)C(=O)O

Origin of Product

United States

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